molecular formula C6H6N2OS B8375674 4,8-Dihydro[1,3]thiazolo[3,4-a]pyrimidin-6-one

4,8-Dihydro[1,3]thiazolo[3,4-a]pyrimidin-6-one

Cat. No. B8375674
M. Wt: 154.19 g/mol
InChI Key: PPMDFWNKFBOYHG-UHFFFAOYSA-N
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Patent
US08772277B2

Procedure details

A solution of 4-(prop-2-yn-1-ylamino)-1,3-thiazol-2(5H)-one (120 mg) in methanol (2 mL) was stirred at 140° C. for 1 hr under microwave irradiation, and the solvent was evaporated. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (38 mg).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[CH2:9][S:8][C:7](=[O:10])[N:6]=1)[C:2]#[CH:3]>CO>[N:4]1[CH:1]=[CH:2][CH2:3][N:6]2[C:7](=[O:10])[S:8][CH2:9][C:5]=12

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C(C#C)NC1=NC(SC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
N1=C2N(CC=C1)C(SC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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